4-(Diethoxyphosphinyl)-2-methyl-2-butenoic acid ethyl ester
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Overview
Description
2-Butenoic acid, 4-(diethoxyphosphinyl)-2-methyl-, ethyl ester, (2E)- is an organic compound with a complex structure that includes a butenoic acid backbone, a diethoxyphosphinyl group, and an ethyl ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butenoic acid, 4-(diethoxyphosphinyl)-2-methyl-, ethyl ester, (2E)- typically involves the reaction of 2-butenoic acid derivatives with diethoxyphosphinyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The resulting product is then esterified with ethanol to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include the use of industrial-grade reagents and solvents, as well as optimized reaction conditions to maximize yield and purity. The final product is typically purified through distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
2-Butenoic acid, 4-(diethoxyphosphinyl)-2-methyl-, ethyl ester, (2E)- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The diethoxyphosphinyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Phosphonic acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted phosphinyl derivatives.
Scientific Research Applications
2-Butenoic acid, 4-(diethoxyphosphinyl)-2-methyl-, ethyl ester, (2E)- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and other biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Butenoic acid, 4-(diethoxyphosphinyl)-2-methyl-, ethyl ester, (2E)- involves its interaction with specific molecular targets and pathways. The diethoxyphosphinyl group can interact with enzymes and proteins, potentially inhibiting or modifying their activity. The compound’s ester group allows it to be hydrolyzed in biological systems, releasing active metabolites that can exert various effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Butenoic acid, 4-(diethoxyphosphinyl)-, methyl ester
- 2-Butenoic acid, 4-(diethoxyphosphinyl)-3-[(trimethylsilyl)oxy]-, ethyl ester
Uniqueness
2-Butenoic acid, 4-(diethoxyphosphinyl)-2-methyl-, ethyl ester, (2E)- is unique due to its specific structural features, such as the presence of a methyl group at the 2-position and an ethyl ester functional group
Properties
CAS No. |
122009-11-4 |
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Molecular Formula |
C11H21O5P |
Molecular Weight |
264.25 g/mol |
IUPAC Name |
ethyl (E)-4-diethoxyphosphoryl-2-methylbut-2-enoate |
InChI |
InChI=1S/C11H21O5P/c1-5-14-11(12)10(4)8-9-17(13,15-6-2)16-7-3/h8H,5-7,9H2,1-4H3/b10-8+ |
InChI Key |
UJTQBEHQOLXVAK-CSKARUKUSA-N |
Isomeric SMILES |
CCOC(=O)/C(=C/CP(=O)(OCC)OCC)/C |
Canonical SMILES |
CCOC(=O)C(=CCP(=O)(OCC)OCC)C |
Origin of Product |
United States |
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